4,4-Dimethyl-2-oxazoline

Vue d'ensemble

Description

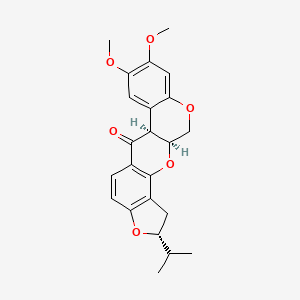

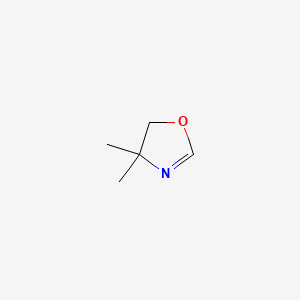

4,4-Dimethyl-2-oxazoline is a type of 2-aryl-2-oxazoline . It has been tested as a ligand for the Suzuki coupling reaction of aryl bromides and arylboronic acids .

Synthesis Analysis

The synthesis of oxazolines, including 4,4-Dimethyl-2-oxazoline, often involves various synthetic protocols based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis

The molecular structure of 4,4-Dimethyl-2-oxazoline can be viewed using Java or Javascript . It is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

4,4-Dimethyl-2-oxazoline has been tested as a ligand for the Suzuki coupling reaction of aryl bromides and arylboronic acids . It forms mildly hygroscopic complexes with ether solutions of [ZnX2] (X = Cl, Br, I), except ZnI2, which does not form an isolable complex due to steric reasons .Physical And Chemical Properties Analysis

4,4-Dimethyl-2-oxazoline has a molar mass of 99.13 g/mol . It has a boiling point of 99 - 100 °C (1013 hPa), a density of 0.94 g/cm3 (20 °C), and a flash point of 1 °C .Applications De Recherche Scientifique

Organic Synthesis

“4,4-Dimethyl-2-oxazoline” is used in organic synthesis . It is a heterocyclic compound with a five-membered ring structure that includes one nitrogen and one oxygen atom . This makes it a versatile compound in the field of organic synthesis.

Ligand for Suzuki Coupling Reaction

This compound has been tested as a ligand for the Suzuki coupling reaction of aryl bromides and arylboronic acids . The Suzuki coupling is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds.

Functionalization of Non-Activated Carbon-Hydrogen Bonds

“4,4-Dimethyl-2-oxazoline” is used in the functionalization of non-activated carbon-hydrogen bonds . This process is a key step in many synthetic transformations, allowing for the introduction of new functional groups into organic molecules.

Pharmaceutical Applications

Oxazoline-based ring structures, including “4,4-Dimethyl-2-oxazoline”, are known for their biological activities . This makes them valuable in the field of pharmaceuticals, where they can be used in the development of new drugs.

Industrial Applications

In addition to its use in pharmaceuticals, “4,4-Dimethyl-2-oxazoline” also finds applications in industrial chemistry . While the specific industrial uses of this compound are not detailed in the sources, it’s likely that it’s used in the production of various chemical products due to its versatile structure.

Natural Product Chemistry

“4,4-Dimethyl-2-oxazoline” also has applications in natural product chemistry . Natural product chemistry involves the study of chemical compounds found in nature, and oxazoline-based compounds like “4,4-Dimethyl-2-oxazoline” can play a role in the synthesis of these natural products.

Polymer Chemistry

Finally, “4,4-Dimethyl-2-oxazoline” is used in polymer chemistry . The oxazoline group can act as a functional group in polymers, influencing the properties of the resulting material.

Mécanisme D'action

Safety and Hazards

4,4-Dimethyl-2-oxazoline is highly flammable . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should be used only outdoors or in a well-ventilated area . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Orientations Futures

Propriétés

IUPAC Name |

4,4-dimethyl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-5(2)3-7-4-6-5/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAMXHRRVFDWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184178 | |

| Record name | 4,4-Dimethyloxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethyl-2-oxazoline | |

CAS RN |

30093-99-3 | |

| Record name | 4,4-Dimethyl-2-oxazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30093-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethyloxazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030093993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Dimethyloxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-4,4-dimethyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4-DIMETHYL-2-OXAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6Z768E669 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4,4-Dimethyl-2-oxazoline?

A1: The molecular formula of 4,4-Dimethyl-2-oxazoline is C5H9NO, and its molecular weight is 99.13 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 4,4-Dimethyl-2-oxazoline?

A2: Researchers frequently utilize Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, to characterize 4,4-Dimethyl-2-oxazoline. [, ]

Q3: Is the 2-oxazoline ring planar?

A3: The 2-oxazoline ring is not perfectly planar. Studies have shown that it adopts a (4)T3 ((C3)T(C2)) conformation, meaning it is slightly puckered. This deformation can be attributed to the influence of the crystal field and hydrogen bond formation. []

Q4: Can 4,4-Dimethyl-2-oxazoline be used to synthesize aldehydes?

A4: Yes, 4,4-Dimethyl-2-oxazoline can be reacted with Grignard reagents to produce aldehydes. This reaction proceeds through an oxazolidine intermediate and offers a useful alternative for aldehyde synthesis. []

Q5: How can 4,4-Dimethyl-2-oxazoline be used in the synthesis of symmetrical ketones?

A5: Organoboranes, readily obtained from alkene hydroboration, can react with the lithium salt of 4,4-Dimethyl-2-oxazoline. Subsequent treatment with methyl iodide and alkaline hydrogen peroxide leads to the formation of symmetrical ketones. []

Q6: Can 4,4-Dimethyl-2-oxazoline participate in cross-coupling reactions?

A6: Yes, derivatives of 4,4-Dimethyl-2-oxazoline containing a halogen substituent, such as 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline, readily participate in Suzuki-Miyaura coupling reactions with aryl boronic acids or boronates. This reaction provides a route to ortho-substituted biphenyl oxazolines. []

Q7: How can 4,4-Dimethyl-2-oxazoline be used to access α-nitroalkyl and α-nitroaralkyl compounds?

A7: Treating 2-alkyl and 2-aralkyl substituted 4,4-Dimethyl-2-oxazolines with strong bases like potassium amide or lithium diisopropylamide (LDA), followed by reaction with alkyl nitrates, yields the corresponding α-nitroalkyl and α-nitroaralkyl-2-oxazolines. []

Q8: Can 4,4-Dimethyl-2-oxazoline act as a monomer in polymerization reactions?

A8: Absolutely! 4,4-Dimethyl-2-oxazoline and its derivatives containing polymerizable groups, such as vinyl or isopropenyl substituents, are important monomers in the synthesis of poly(2-oxazoline)s. These polymers find applications in various fields, including biomedicine and materials science. [, , , ]

Q9: How does the structure of the 2-oxazoline monomer affect its polymerization behavior?

A9: The polymerization behavior, particularly the reactivity and stability of the resulting polymers, is influenced by the steric hindrance around the 2-oxazoline ring. For instance, polymers derived from more sterically hindered 2-vinyl-2-oxazolines exhibit higher stability and allow for controlled crosslinking at elevated temperatures. []

Q10: Can 4,4-Dimethyl-2-oxazoline be incorporated into block copolymers?

A10: Yes, 4,4-Dimethyl-2-oxazoline derivatives containing polymerizable groups can be utilized in living anionic polymerization techniques to synthesize well-defined block copolymers with controlled molecular weights and architectures. [, , ]

Q11: Do 4,4-Dimethyl-2-oxazoline derivatives find applications in catalysis?

A11: Yes, 4,4-Dimethyl-2-oxazoline derivatives, especially those containing borate and cyclopentadienyl moieties, serve as versatile ligands in the formation of organometallic complexes with transition metals like titanium, zirconium, and hafnium. These complexes demonstrate high enantioselectivity in reactions such as the catalytic cyclization of aminoalkenes. [, ]

Q12: Can you elaborate on the role of 4,4-Dimethyl-2-oxazoline derivatives in asymmetric hydroamination reactions?

A12: Chiral cyclopentadienyl-bis(oxazolinyl)borato complexes of Group 4 metals, incorporating 4,4-Dimethyl-2-oxazoline units, effectively catalyze the asymmetric hydroamination of aminoalkenes. These reactions proceed with high enantioselectivity, producing chiral N-heterocyclic amines with excellent optical purities. []

Q13: How does the structure of the oxazoline ligand influence the catalytic activity of metal complexes?

A13: The steric and electronic properties of the oxazoline substituents significantly impact the catalytic performance of metal complexes. Factors such as the size and electronic nature of the groups attached to the oxazoline ring affect the reactivity and selectivity of the catalyst. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

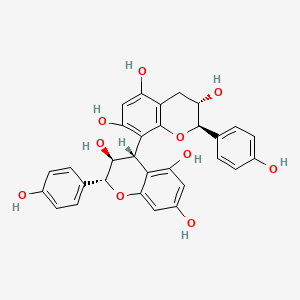

![(1R,5S,7S)-3-[hydroxy(phenyl)methylidene]-6,6-dimethyl-1,5,7-tris(3-methylbut-2-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B1220039.png)